Strategic Applications of Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate (CAS 628333-35-7) in Advanced Therapeutics and PROTAC Design
Strategic Applications of Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate (CAS 628333-35-7) in Advanced Therapeutics and PROTAC Design
In the landscape of modern medicinal chemistry, the selection of bifunctional building blocks is rarely arbitrary. It is a calculated decision driven by spatial, electronic, and reactive requirements. Methyl 3-(4-hydroxy-2-methoxyphenyl)propanoate (CAS 628333-35-7) represents a privileged scaffold that offers orthogonal reactivity between its phenolic hydroxyl and aliphatic methyl ester. This whitepaper systematically deconstructs its physicochemical profile, self-validating synthetic pathways, and downstream applications—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and complex natural product analogues.
Physicochemical Profiling & Structural Causality
Before integrating a building block into a multi-step workflow, we must establish its baseline quantitative metrics. The data below summarizes the core parameters of this molecule, sourced from verified chemical suppliers [1] and [2].
| Property | Value | Structural Implication |
| Chemical Name | Methyl 3-(4-hydroxy-2-methoxyphenyl)propanoate | Bifunctional (Phenol + Ester) |
| CAS Number | 628333-35-7 | Unique registry identifier |
| Molecular Formula | C11H14O4 | High atom economy for linker design |
| Molecular Weight | 210.23 g/mol | Low MW, ideal for maintaining drug-like properties |
| MDL Number | MFCD24728371 | Database structural verification |
| Purity Standard | ≥95.00% | Minimum threshold for catalytic steps |
The Causality of Substitution: Why choose the 2-methoxy-4-hydroxy pattern over the more ubiquitous 3-methoxy-4-hydroxy (ferulic) pattern? The 2-methoxy group is not merely decorative; it provides critical steric bulk that influences the dihedral angle of the propanoate chain. In heterobifunctional degrader design, this steric bias is a crucial parameter in optimizing the trajectory of the linker, directly impacting the formation and stability of the ternary complex (Target-PROTAC-E3 Ligase) [3].
Strategic Applications in PROTAC & Heterobifunctional Degrader Design
PROTACs require precise spatial arrangements to hijack the ubiquitin-proteasome system and degrade target proteins[3]. The structural anatomy of CAS 628333-35-7 makes it an exceptional core scaffold for "linkerology."
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The 4-Hydroxyl Anchor: The unhindered phenolic OH serves as a prime nucleophile. It readily undergoes Williamson ether synthesis with halogenated PEG chains or Mitsunobu reactions with alcohol-terminated linkers.
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The Propanoate Extension: The methyl ester acts as a latent carboxylic acid. Following etherification at the 4-position, the ester is cleanly saponified using Lithium Hydroxide (LiOH) to yield a free acid. This acid is then coupled to an E3 ligase recruiting ligand (e.g., a Cereblon or VHL binder) via standard amide bond formation using peptide coupling reagents like EDCI or HATU[4].
Fig 1. PROTAC assembly logic leveraging orthogonal reactivity of phenolic and ester moieties.
De Novo Synthesis Protocol: A Self-Validating Workflow
To ensure high fidelity in your supply chain and avoid reliance on fluctuating commercial stocks [5], synthesizing this molecule from the highly available 4-hydroxy-2-methoxybenzaldehyde is a robust strategy. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.
Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination
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Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.
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Reagent Addition: Dropwise add trimethyl phosphonoacetate (1.1 eq). Validation Check: Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear, confirming the quantitative formation of the phosphonate carbanion.
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Coupling: Slowly add a solution of 4-hydroxy-2-methoxybenzaldehyde (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 4 hours.
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Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl (E)-3-(4-hydroxy-2-methoxyphenyl)acrylate.
Causality Check: Why HWE over a standard Knoevenagel condensation? The HWE reaction strictly controls the (E)-stereoselectivity and avoids the harsh thermal conditions of Knoevenagel that often lead to unwanted decarboxylation pathways. This ensures a high-purity intermediate entering the catalytic phase.
Phase 2: Chemoselective Catalytic Hydrogenation
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Setup: Dissolve the crude acrylate intermediate in anhydrous Methanol (MeOH).
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a blanket of nitrogen to prevent solvent ignition.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc); the disappearance of the UV-active conjugated alkene spot confirms completion.
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Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to isolate pure methyl 3-(4-hydroxy-2-methoxyphenyl)propanoate.
Causality Check: Pd/C under standard balloon pressure is highly chemoselective. It quantitatively reduces the conjugated alkene without risking the hydrogenolysis of the 2-methoxy group or the over-reduction of the methyl ester.
Fig 2. Step-by-step synthetic workflow from 4-hydroxy-2-methoxybenzaldehyde to CAS 628333-35-7.
Conclusion
Methyl 3-(4-hydroxy-2-methoxyphenyl)propanoate (CAS 628333-35-7) transcends its role as a simple ester. Through its uniquely positioned methoxy steric shield and orthogonally reactive functional groups, it serves as a highly logical insertion point for complex drug discovery programs, particularly in the rapidly expanding field of targeted protein degradation.
Sources
- 1. 105731-18-8,Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 628333-35-7|Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Strategy for the Late-Stage Divergent Syntheses of Scyphostatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. |628333-35-7||MFCD24728371|有机合成-上海珂华生物有限公司 [coolpharm.com]
